1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione
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Overview
Description
1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione is a complex organic compound with the molecular formula C16H12O6 and a molecular weight of 300.263 g/mol . This compound is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups attached to the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, which are commercially available or can be synthesized from simple aromatic compounds.
Methoxylation: The methoxy group is introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Methylation: The methyl group is introduced at the 2-position using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with altered functional groups .
Scientific Research Applications
1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of colorants and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to active sites and altering enzyme activity.
Modulate Pathways: Affecting signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione.
Physcion: 1,8-Dihydroxy-3-methoxy-6-methylanthracene-9,10-dione.
Catenarin: 1,4,5,7-Tetrahydroxy-2-methylanthracene-9,10-dione.
Uniqueness
1,3,5-Trihydroxy-4-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups at specific positions on the anthracene ring system differentiates it from other anthraquinone derivatives .
Properties
CAS No. |
93446-15-2 |
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Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-12(18)10-11(16(22-2)13(6)19)15(21)9-7(14(10)20)4-3-5-8(9)17/h3-5,17-19H,1-2H3 |
InChI Key |
XALWFFABZJVCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
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